Talabostat mesylate
Overview
Description
Talabostat mesylate, also known as PT-100 and BXCL701, is a potent DPP IV inhibitor . It is an orally active and nonselective dipeptidyl peptidase IV (DPP-IV) inhibitor . It is known to activate the inflammasome sensor protein NLRP1b and selectively triggers pyroptosis in monocytes and macrophages . It has been used in trials studying the treatment of melanoma .
Molecular Structure Analysis
Talabostat mesylate has a molecular weight of 310.18 . Its molecular formula is C10H23BN2O6S . The InChI string representation of its structure is InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1
.
Physical And Chemical Properties Analysis
Talabostat mesylate is a solid substance . It is soluble to 100 mM in water and to 50 mM in DMSO . It has a molecular weight of 310.18 .
Scientific Research Applications
1. Antineoplastic Activities
Talabostat mesylate has been identified as a small molecule with significant antineoplastic activities. It functions by inhibiting dipeptidyl peptidases such as fibroblast activation protein (FAP), which stimulates the production of cytokines and chemokines, enhancing T-cell immunity and T-cell-dependent activity. This mechanism has shown promise in stimulating specific immune responses against tumors, giving talabostat a unique dual mechanism of action in oncology (Talabostat Mesylate, 2020) (C. C. Cunningham, 2007).
2. Hematopoiesis-Stimulating Effects
Talabostat mesylate can stimulate the production of colony-stimulating factors, such as granulocyte colony-stimulating factor (G-CSF), which are crucial in hematopoiesis. This has implications for enhancing the body’s ability to produce blood cells, especially in conditions where hematopoiesis is compromised or needs support, such as in certain cancer treatments or blood disorders (Talabostat Mesylate, 2020).
3. Immune Response Modulation
Talabostat has shown the capacity to modulate the immune system by upregulating cytokines and chemokines, leading to tumor-specific host immune responses. This characteristic makes it an interesting candidate for cancer immunotherapy, as it can potentially enhance the body's natural immune response to target and destroy cancer cells (C. C. Cunningham, 2007).
4. Interaction with Inflammasomes
The inhibition of Dpp8/9 by talabostat has been shown to activate the inflammasome sensor protein Nlrp1b, which plays a role in the innate immune system. This discovery sheds light on a novel mechanism of immune activation, suggesting that talabostat can influence the innate immune response through inflammasome activation (Marian C. Okondo et al., 2018).
5. Potential in Treating Metabolic Dysfunction
Recent studies have explored the role of talabostat in alleviating obesity and associated metabolic dysfunctions. Its effects on adipose tissue macrophages suggest that it may have therapeutic potential in addressing inflammation-driven metabolic issues (Yunyun Wu et al., 2020).
Future Directions
properties
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYOEIGQRXGPI-WSZWBAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164466 | |
Record name | Talabostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talabostat mesylate | |
CAS RN |
150080-09-4 | |
Record name | Talabostat mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talabostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALABOSTAT MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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